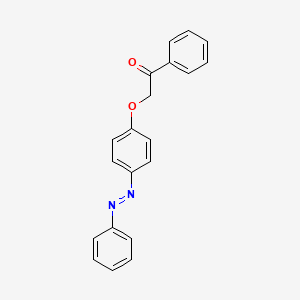![molecular formula C16H16Br3N3O2 B11554231 N'-[(1E)-3-(2-furyl)-1-methylpropylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11554231.png)
N'-[(1E)-3-(2-furyl)-1-methylpropylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(2E)-4-(FURAN-2-YL)BUTAN-2-YLIDENE]-2-[(2,4,6-TRIBROMOPHENYL)AMINO]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2E)-4-(FURAN-2-YL)BUTAN-2-YLIDENE]-2-[(2,4,6-TRIBROMOPHENYL)AMINO]ACETOHYDRAZIDE typically involves the condensation of a furan-2-ylmethylene compound with a tribromophenylhydrazide. The reaction is usually carried out under acidic conditions to facilitate the formation of the hydrazone linkage. Common reagents used in this synthesis include furan-2-carbaldehyde, 2,4,6-tribromophenylhydrazine, and an acid catalyst such as hydrochloric acid or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(2E)-4-(FURAN-2-YL)BUTAN-2-YLIDENE]-2-[(2,4,6-TRIBROMOPHENYL)AMINO]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The tribromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted tribromophenyl derivatives.
Scientific Research Applications
N’-[(2E)-4-(FURAN-2-YL)BUTAN-2-YLIDENE]-2-[(2,4,6-TRIBROMOPHENYL)AMINO]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(2E)-4-(FURAN-2-YL)BUTAN-2-YLIDENE]-2-[(2,4,6-TRIBROMOPHENYL)AMINO]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The furan ring and hydrazone linkage allow the compound to bind to enzymes and proteins, potentially inhibiting their activity. The tribromophenyl group enhances the compound’s ability to interact with biological membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
N’-[(2E)-4-(FURAN-2-YL)BUTAN-2-YLIDENE]-2-HYDROXYBENZOHYDRAZIDE: Similar structure but with a hydroxybenzene group instead of a tribromophenyl group.
N’-[(2E)-4-(FURAN-2-YL)BUTAN-2-YLIDENE]-2-AMINOBENZOHYDRAZIDE: Contains an aminobenzene group instead of a tribromophenyl group.
Uniqueness
N’-[(2E)-4-(FURAN-2-YL)BUTAN-2-YLIDENE]-2-[(2,4,6-TRIBROMOPHENYL)AMINO]ACETOHYDRAZIDE is unique due to the presence of the tribromophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential therapeutic applications compared to its analogs .
Properties
Molecular Formula |
C16H16Br3N3O2 |
|---|---|
Molecular Weight |
522.0 g/mol |
IUPAC Name |
N-[(E)-4-(furan-2-yl)butan-2-ylideneamino]-2-(2,4,6-tribromoanilino)acetamide |
InChI |
InChI=1S/C16H16Br3N3O2/c1-10(4-5-12-3-2-6-24-12)21-22-15(23)9-20-16-13(18)7-11(17)8-14(16)19/h2-3,6-8,20H,4-5,9H2,1H3,(H,22,23)/b21-10+ |
InChI Key |
VQGKYIFYJKCEHU-UFFVCSGVSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CNC1=C(C=C(C=C1Br)Br)Br)/CCC2=CC=CO2 |
Canonical SMILES |
CC(=NNC(=O)CNC1=C(C=C(C=C1Br)Br)Br)CCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11554167.png)


![N'-[(E)-(4-ethoxyphenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11554184.png)
![2-(naphthalen-2-yl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-6-amine](/img/structure/B11554191.png)
![2-((2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B11554193.png)
![N-(4-ethoxyphenyl)-2-((2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazino)-2-oxoacetamide](/img/structure/B11554196.png)
![(3E)-3-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B11554197.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide](/img/structure/B11554202.png)
![N'-[(E)-naphthalen-1-ylmethylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11554206.png)
![bis(4-{(E)-[(2-methylphenyl)imino]methyl}phenyl) benzene-1,2-dicarboxylate](/img/structure/B11554214.png)
![N-(2-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)-4-fluorobenzamide](/img/structure/B11554216.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B11554220.png)
![4-[(4-methoxyphenyl)amino]-N'-[(E)-(4-methoxyphenyl)methylidene]butanehydrazide](/img/structure/B11554227.png)
